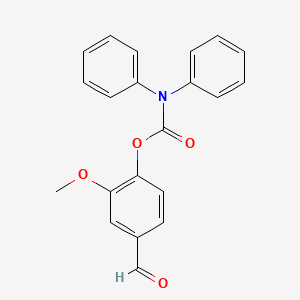

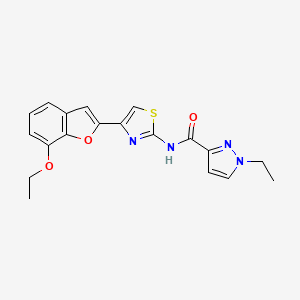

![molecular formula C23H21NO3 B2670468 Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate CAS No. 478067-88-8](/img/structure/B2670468.png)

Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate is a chemical compound with the CAS Number: 478067-88-8 . It has a molecular weight of 359.42 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C23H21NO3/c1-3-26-23(25)22-19-12-11-18(27-15-17-9-7-16(2)8-10-17)14-21(19)24-13-5-4-6-20(22)24/h4-14H,3,15H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid . It has a molecular weight of 359.42 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Synthesis and Antiallergic Agents

Research has highlighted the synthesis of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as novel antiallergic compounds. These compounds, including ethyl (indol-3-yl)alkanoates, were prepared through indolization under specific conditions and demonstrated significant antiallergic potency by inhibiting histamine release and IL-4 production in assays using guinea pig peritoneal mast cells (Menciu et al., 1999).

Organic Synthesis and Chemical Reactions

Another study described the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, to form highly functionalized tetrahydropyridines. This showcases the utility of ethyl carboxylate derivatives in facilitating complex organic synthesis and annulation reactions, highlighting potential methodologies for synthesizing pyrido[1,2-a]indole derivatives (Zhu et al., 2003).

Marine Alkaloid Analogues and Anticancer Research

A study focused on the synthesis of deaza-analogues of bis-indole marine alkaloids, demonstrating the potential of ethyl carboxylate indole derivatives in the development of novel compounds with possible anticancer activity. Although specific activity against human tumor cell lines was moderate, this research underscores the relevance of structural modifications in indole derivatives for therapeutic applications (Carbone et al., 2013).

Fluorescence and Photoisomerisation Studies

Ethyl-4,5-dihydro-5-oxo-2-phenyl(1 H )pyrrole-3-carboxylate derivatives were examined for their absorption, fluorescence, and photoisomerisation properties. Such studies are crucial for understanding the photophysical behaviors of organic compounds, which can be applied in material science and photodynamic therapy (Vyňuchal et al., 2008).

Quinolone Antibacterials Intermediates

The synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines as intermediates for quinolone antibacterials emphasizes the importance of ethyl carboxylate derivatives in developing new antibacterial agents. This research highlights the role of structural and stereochemical complexity in the efficacy of pharmaceutical compounds (Schroeder et al., 1992).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . For more detailed safety information, please refer to the MSDS .

Future Directions

properties

IUPAC Name |

ethyl 3-[(4-methylphenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c1-3-26-23(25)22-19-12-11-18(27-15-17-9-7-16(2)8-10-17)14-21(19)24-13-5-4-6-20(22)24/h4-14H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKFSFKBOWLYFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2670385.png)

![(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2670386.png)

![Ethyl 2-[(2-oxochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2670387.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670395.png)

![1-ethyl-7-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2670397.png)

![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2670403.png)

![N-Ethyl-N-[2-[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2670406.png)